2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide
Overview
Description
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, commonly referred to as ATPA, is an organic compound that is used in various scientific research applications. ATPA is a derivative of a triazole, a five-membered heterocyclic compound that is capable of forming three covalent bonds with other molecules. ATPA is a versatile compound, with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Microwave-Assisted Synthesis : 1,2,4-Triazole compounds, including derivatives similar to 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, have been synthesized using microwave-assisted techniques. This approach is efficient for producing diverse compounds with the 1,2,4-triazole ring, crucial in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Biological and Medicinal Applications
- Antibacterial Activity : Some derivatives of 1,2,4-triazole have demonstrated antibacterial properties. For instance, certain compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide have shown good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).
- Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, have been found to possess significant antioxidant and anticancer activities. These compounds were more cytotoxic against specific cancer cell lines compared to others (Tumosienė et al., 2020).
- Antimicrobial Properties : Certain 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Helal et al., 2013).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide”, it’s hard to provide accurate information. However, safety data sheets and other resources should be consulted when handling any chemical compound.
Future Directions
The future research directions would likely involve further studying the biological activities of this compound, potentially including in vitro and in vivo studies, to better understand its mechanism of action and potential therapeutic uses.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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